molecular formula C₄₈H₅₃NO₁₄ B1144555 [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 173101-56-9

[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B1144555
CAS No.: 173101-56-9
M. Wt: 867.93
InChI Key:
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Mechanism of Action

Target of Action

Taxol F, also known as Paclitaxel, is a chemotherapeutic agent that primarily targets microtubules in cancer cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Unlike other tubulin-binding anticancer drugs, which prevent the assembly of tubulin into microtubules, Taxol F promotes the assembly of tubulin into microtubules and prevents their depolymerization . This hyper-stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions . As a result, it blocks cell cycle progression, prevents mitosis, and inhibits the growth of cancer cells .

Biochemical Pathways

The biosynthesis of Taxol F involves an estimated 20 steps of enzymatic reactions . The first and rate-limiting enzyme of the Taxol biosynthesis pathway is the class 1 terpene cyclase taxadiene synthase (TXS) .

Pharmacokinetics

Taxol F is administered intravenously and is highly lipophilic . It has a low bioavailability when administered orally due to its poor water solubility . It is metabolized in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4, and it is excreted in feces and urine . The elimination half-life of Taxol F is approximately 5.8 hours .

Result of Action

The primary molecular effect of Taxol F is the disruption of microtubule dynamics, which leads to mitotic arrest and cell death . On a cellular level, Taxol F induces abnormal arrays or “bundles” of microtubules throughout the cell cycle and multiple asters of microtubules during mitosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Taxol F. For instance, the production of Taxol F by endophytic fungi can be affected by various factors such as the presence of precursors, elicitors, and inhibitors . Furthermore, the resistance presented by a high percentage of cells treated with Taxol F is a significant challenge that needs to be addressed .

Preparation Methods

Synthetic Routes and Reaction Conditions: [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate can be synthesized through various methods, including total synthesis and semi-synthesis. Total synthesis involves constructing the entire molecule from simpler starting materials, while semi-synthesis involves modifying naturally occurring precursors. One notable method for total synthesis involves inter- and intramolecular radical coupling reactions to connect the A- and C-ring fragments and cyclize the B-ring . This method employs chemo-, regio-, and stereoselective reactions to decorate the functional groups of the A- and C-rings, followed by the construction of the D-ring and conjugation with the β-amino acid .

Industrial Production Methods: Industrial production of this compound primarily relies on semi-synthesis from naturally occurring precursors extracted from the bark of Taxus brevifolia . Advances in synthetic biology have also enabled the production of taxol precursors in microbial chassis, such as engineered cyanobacteria, which can produce taxadiene-5α-ol, a key intermediate in taxol biosynthesis . This method highlights the potential of using bio-solar cell factories for sustainable production.

Chemical Reactions Analysis

Types of Reactions: [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the molecule to enhance its therapeutic properties or to produce analogs with improved efficacy.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include samarium iodide for ring-closing reactions, phenylalanine aminomutase for producing β-phenylalanine, and CoA ligase for activating the side chain into β-phenylalanoyl-CoA . These reactions typically occur under controlled conditions to ensure the desired stereochemistry and functional group placement.

Major Products Formed: The major products formed from these reactions include various taxane analogs with modified side chains or functional groups. These analogs are often evaluated for their anticancer activity and potential therapeutic applications.

Properties

IUPAC Name

[4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H53NO14/c1-26-32(61-44(57)38(54)37(30-18-12-8-13-19-30)49-35(53)22-29-16-10-7-11-17-29)24-48(58)42(62-43(56)31-20-14-9-15-21-31)40-46(6,33(52)23-34-47(40,25-59-34)63-28(3)51)41(55)39(60-27(2)50)36(26)45(48,4)5/h7-21,32-34,37-40,42,52,54,58H,22-25H2,1-6H3,(H,49,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHNNRQMRNHUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

867.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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